4-Methoxychrysene Displays Subtype-Selective AhR Agonism with Quantified Relative Potency (REP25)
In a luciferase reporter gene assay using Atlantic cod Ahr1a and Ahr2a, 4-Methoxychrysene (4-MOC) acted as an agonist for both receptor subtypes but exhibited a pronounced selectivity for Ahr2a. While 4-MOC produced an efficacy similar to TCDD via Ahr2a, its relative potency (REP25) was 5- to 10-fold higher for Ahr2a compared to Ahr1a [1][2]. This contrasts with isomers like 2-MOC, which displayed high REP25 values for both subtypes [1].
| Evidence Dimension | AhR Relative Potency (REP25) and Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | REP25 of 0.17–0.97 for Ahr2a; significantly lower REP25 for Ahr1a (5- to 10-fold difference) |
| Comparator Or Baseline | 2-Methoxychrysene (2-MOC): REP25 of 0.17–0.97 for both Ahr1a and Ahr2a; TCDD: REP25 = 1.0 |
| Quantified Difference | 4-MOC shows 5- to 10-fold higher potency towards Ahr2a than Ahr1a, unlike 2-MOC which shows balanced activity |
| Conditions | Luciferase-based ligand activation assay in COS-7 cells transiently transfected with Atlantic cod Ahr1a or Ahr2a |
Why This Matters
This subtype-selective activity profile makes 4-MOC a unique tool for dissecting AhR-mediated signaling pathways in aquatic toxicology and comparative receptor pharmacology.
- [1] Lille-Langøy R, Karlsen OA, et al. Substituted Two- to Five-Ring Polycyclic Aromatic Compounds Are Potent Agonists of Atlantic Cod (Gadus morhua) Aryl Hydrocarbon Receptors Ahr1a and Ahr2a. Environ Sci Technol. 2021;55(22):15123-15135. View Source
- [2] Lille-Langøy R, et al. Supporting Information for 'Substituted Two- to Five-Ring Polycyclic Aromatic Compounds Are Potent Agonists of Atlantic Cod Aryl Hydrocarbon Receptors Ahr1a and Ahr2a'. Environ Sci Technol. 2021. View Source
